molecular formula C25H26N2O3 B4794048 N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]naphthalene-1-carboxamide

N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]naphthalene-1-carboxamide

Cat. No.: B4794048
M. Wt: 402.5 g/mol
InChI Key: FFBJCJXWOKPAIR-QJOMJCCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]naphthalene-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a naphthalene ring, a butylamino group, and a methoxyphenyl group, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-1-carboxylic acid with an appropriate amine, followed by the introduction of the butylamino and methoxyphenyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamino or methoxyphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Nucleophiles like halides, amines, or alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,4-dicarboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Butylamino)-1-(4-cyanophenyl)-3-oxoprop-1-en-2-yl]benzamide
  • N-[(Z)-3-butylamino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

Uniqueness

N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthalene ring and the methoxyphenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-3-4-16-26-25(29)23(17-18-12-14-20(30-2)15-13-18)27-24(28)22-11-7-9-19-8-5-6-10-21(19)22/h5-15,17H,3-4,16H2,1-2H3,(H,26,29)(H,27,28)/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBJCJXWOKPAIR-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]naphthalene-1-carboxamide
Reactant of Route 2
N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]naphthalene-1-carboxamide
Reactant of Route 3
N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]naphthalene-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]naphthalene-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]naphthalene-1-carboxamide
Reactant of Route 6
N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]naphthalene-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.